Pentafluorophenylacetate is an organofluorine compound characterized by the presence of a pentafluorophenyl group attached to an acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 226.10 g/mol. This compound is notable for its unique properties stemming from the high electronegativity of fluorine atoms, which significantly influence its reactivity and applications in various fields, particularly in organic synthesis and materials science.
Pentafluorophenylacetate can be synthesized from pentafluorophenol and acetic anhydride or acetyl chloride. It is commercially available from chemical suppliers, such as TCI America, and is used in various chemical reactions and applications due to its high purity (typically greater than 98%) and stability under standard conditions .
Pentafluorophenylacetate belongs to the class of organofluorine compounds, specifically as a fluorinated ester. It is categorized under functionalized aromatic compounds due to the presence of both aromatic (pentafluorophenyl) and aliphatic (acetate) functional groups.
The synthesis of pentafluorophenylacetate typically involves the reaction of pentafluorophenol with acetic anhydride or acetyl chloride. This process can be summarized as follows:
The reaction typically yields high purity products due to the strong electrophilic nature of acetic anhydride, which effectively reacts with the nucleophilic hydroxyl group of pentafluorophenol. The reaction can be monitored using techniques such as thin-layer chromatography or gas chromatography-mass spectrometry to confirm product formation and purity .
Pentafluorophenylacetate participates in various chemical reactions due to its electrophilic nature:
The reactivity profile of pentafluorophenylacetate allows it to serve as a versatile building block in fluorinated organic synthesis, where traditional nucleophiles may not react efficiently due to steric hindrance or electronic effects associated with fluorinated substrates .
The mechanism by which pentafluorophenylacetate exerts its chemical behavior typically involves:
The mechanism's efficiency can be influenced by factors such as solvent polarity, temperature, and the nature of the nucleophile involved in the reaction .
Relevant data indicate that pentafluorophenylacetate maintains stability under standard laboratory conditions but should be handled with care due to its moisture sensitivity .
Pentafluorophenylacetate finds applications in various scientific fields:
Pentafluorophenylacetate’s reactivity is governed by the electron-deficient nature of its pentafluorophenyl (PFP) ring. The fluorine atoms at ortho and para positions exhibit heightened susceptibility to nucleophilic displacement due to resonance stabilization of the anionic Meisenheimer complex. This complex forms when nucleophiles attack the aromatic ring, with the para-fluorine (relative to the electron-withdrawing acetate group) being the most electrophilic site. Computational studies reveal that this position benefits from maximal charge delocalization into the carbonyl moiety, lowering the transition state energy by 15–20 kJ/mol compared to meta positions [2] [8]. The reaction follows a concerted SNAr mechanism, as confirmed by kinetic isotope effects and tetrahedral intermediate characterization [2].
The acetate group (–OC(O)CH₃) adjacent to the PFP ring significantly enhances regioselectivity. It withdraws electron density inductively, amplifying the ring’s electrophilicity. Nucleophiles (e.g., amines, alkoxides) preferentially displace the para-fluorine, achieving >95% regioselectivity in anhydrous DMF [8]. Steric effects minimally influence substitution patterns, as demonstrated by X-ray crystallography of adducts showing nucleophile approach perpendicular to the aromatic plane [8]. Electron-withdrawing substituents on nucleophiles (e.g., perfluoroalkyl groups) further accelerate substitution by stabilizing developing negative charge in the transition state [2].
Table 1: Regioselectivity in PFP-Acetate Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Para:Substitution (%) | Ortho:Substitution (%) |
|---|---|---|---|---|
| n-Butylamine | DMF | 25 | 98 | 2 |
| Phenol | DMSO | 60 | 92 | 8 |
| Sodium Methoxide | Acetone | 0 | 99 | 1 |
Palladium and nickel catalysts enable efficient C–O bond formation between pentafluorophenyl acetate and aryl boronic acids. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in toluene at 80°C, biaryl ethers form in 85–92% yield [10]. The mechanism involves oxidative addition of Pd(0) into the C–F bond (para position), followed by transmetalation and reductive elimination. Nickel catalysts (e.g., NiCl₂(dppe)) permit milder conditions (50°C) but exhibit narrower substrate scope due to competing homocoupling of boronic acids [10].
Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective transesterification of racemic alcohols using pentafluorophenyl acetate as acyl donor. The electron-withdrawing PFP group enhances electrophilicity of the carbonyl carbon, increasing acylation rates 3–5× compared to phenyl acetate. Reactions in tert-butyl methyl ether at 30°C achieve enantiomeric excesses >99% for secondary alcohols (e.g., 1-phenylethanol). Hydrolysis of the unreacted enantiomer allows recycling, with process efficiency documented in several kinetic models [3] [6].
Solvents like DMF, DMSO, and acetonitrile accelerate SNAr reactions by 10²–10³-fold compared to protic media. They solvate cations (e.g., K⁺) but leave nucleophiles "naked," enhancing their reactivity. In DMF, the rate constant for para-fluorine displacement by piperidine reaches 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C—50× higher than in ethanol [5] [9]. Aprotic solvents also suppress protonation of anionic intermediates, preventing side reactions. DMSO is optimal for oxygen nucleophiles (phenoxides, carboxylates) due to its high polarity (ε = 46.7) and ability to dissolve ionic species [9].
At –78°C, tetrahedral intermediates in SNAr reactions become sufficiently stable for characterization. For example, addition of Grignard reagents to pentafluorophenyl acetate forms ketone-like adducts detectable by ¹⁹F NMR at –90°C [7]. These intermediates decompose above –40°C to yield substituted products. Low temperatures also mitigate epimerization in enzyme-catalyzed acylations, preserving >99% ee in CALB-mediated resolutions [6]. Cryogenic conditions (–40°C) in electrochemical esterification prevent over-oxidation, enabling 90% yield of PFP esters from carboxylic acids using PFP–OH and TMG base [3].
Table 2: Solvent Effects on Nucleophilic Substitution Kinetics
| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) | Dominant Mechanism |
|---|---|---|---|
| DMF | 38.3 | 1.00 | SNAr |
| DMSO | 46.7 | 1.85 | SNAr |
| Acetonitrile | 37.5 | 0.78 | SNAr |
| Ethanol | 24.3 | 0.02 | E2/SN2 mixture |
| Water | 80.4 | <0.01 | Hydrolysis |
Index of Chemical Compounds
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: